
1-(Pyridin-4-yl)propan-1-ol
Vue d'ensemble
Description
“1-(Pyridin-4-yl)propan-1-ol” is a chemical compound with the CAS Number: 23389-76-6 . It has a molecular weight of 137.18 .
Synthesis Analysis
A chemoenzymatic process has been developed to prepare (S)-1-(pyridin-4-yl)-1,3-propanediol, a vital HepDirect prodrug intermediate, from inexpensive and commercially available isonicotinic acid . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-pyridinyl)-1-propanol . The InChI code for this compound is 1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “1-(Pyridin-4-yl)propan-1-ol” were not found, a paper discusses the synthesis and reactivity of pyridin-4-ols based on the three-component reaction of alkoxyallenes, nitriles, and carboxylic acids .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis in α1 Receptor Antagonists : 1-(Pyridin-4-yl)propan-1-ol derivatives have been synthesized with α1 receptor antagonistic activity. These compounds exhibit potent α1 receptor antagonistic activity and have a total yield above 68% (Hon, 2013).
Formation of Nonanuclear Ni(II) Clusters : A study describes the synthesis of a nonanuclear coordination cluster using 2-methyl-1-(pyridin-2-yl)propan-2-ol (HL) and its subsequent characterization. This complex has been investigated for its magnetic and catalytic properties (Massard, Rogez, & Braunstein, 2014).
Crystal Structure Determination : A Zn(II) Schiff base complex was synthesized using a new tripodal amine derived from 1-(pyridin-4-yl)propan-1-ol. The complex's crystal structure was confirmed by single crystal X-ray diffraction studies (Rezaeivala, 2017).
Biological and Medicinal Applications
Trypanocidal Activity in Chagas Disease : A library of 1-(Pyridin-4-yl)propan-1-ol derivatives was synthesized and tested for trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. Some compounds showed relatively high activity but also exhibited host cell toxicity (Balfour, Franco, Moraes, Freitas-Junior, & Stefani, 2017).
- necrosis factor-α production. The study explored its metabolism and identified metabolites in rat liver subcellular fractions (Lee, Jeon, Basnet, Jeong, Eung-Seok Lee, & Jeong, 2006).
Chemical and Molecular Studies
Crystallization and Molecular Organization : The effect of pyridine on the crystallization of 1,3-di(9-anthryl)propan-2-ol was studied, highlighting the role of pyridine as a hydrogen-bond acceptor in the crystallization process (Matsumoto, Hayashi, Mori, Yamaguchi, & Tsukamoto, 2003).
Spectroscopic Analysis in Solvents : A study examined the molecular organization and interaction of 4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-6-methylbenzene-1,3-diol in various solvents, including methanol and propan-2-ol, revealing insights into the molecular forms and aggregation behaviors of the compound (Matwijczuk, Janik, Luchowski, Niewiadomy, Gruszecki, & Gagoś, 2018).
Molecular Interactions in Binary Systems : Investigations into the thermodynamic properties of pyrrolidin-2-one with lower alkanols, including propan-1-ol and propan-2-ol, provided insights into the molecular species and interactions characterizing these mixtures (Yadav, Sharma, & Sharma, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
1-pyridin-4-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-8(10)7-3-5-9-6-4-7/h3-6,8,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMCKIAZUYILRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562950 | |
| Record name | 1-(Pyridin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-yl)propan-1-ol | |
CAS RN |
23389-76-6 | |
| Record name | α-Ethyl-4-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23389-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Pyridin-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

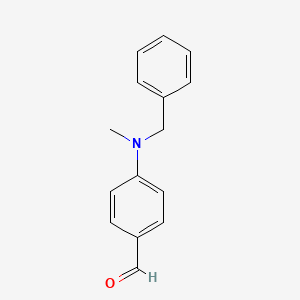
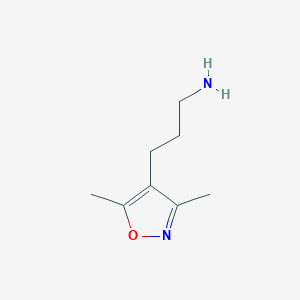
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)
![6,7-Dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B1317637.png)


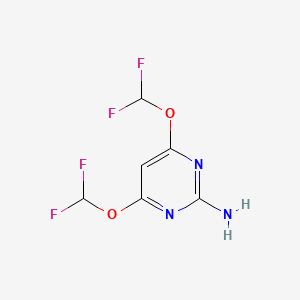

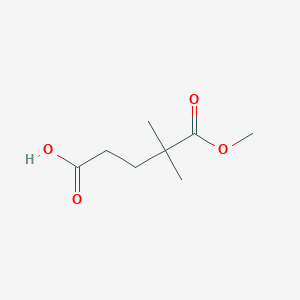
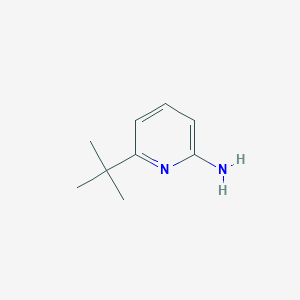
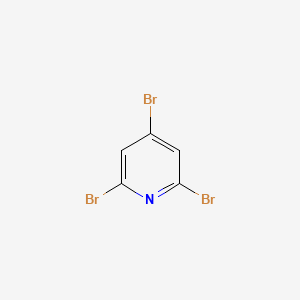
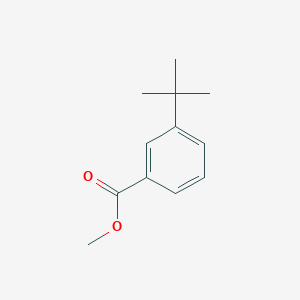
![Magnesium, bromo[4-(trifluoromethoxy)phenyl]-](/img/structure/B1317657.png)
![4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine](/img/structure/B1317658.png)